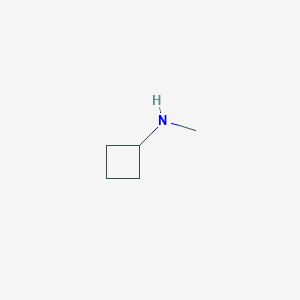
N-methylcyclobutanamine
説明
N-methylcyclobutanamine is a chemical compound with the CAS Number: 34066-62-1 . It has a molecular weight of 85.15 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for N-methylcyclobutanamine is N-cyclobutyl-N-methylamine . The InChI code for this compound is 1S/C5H11N/c1-6-5-3-2-4-5/h5-6H,2-4H2,1H3 .
Physical And Chemical Properties Analysis
N-methylcyclobutanamine is a liquid . Its boiling point is predicted to be 95.6±8.0 °C and its density is predicted to be 0.84±0.1 g/cm3 .
科学的研究の応用
Neuromuscular Blocking Agents
N-methylcyclobutanamine has been investigated for its use in neuromuscular blocking agents. Research shows that derivatives of granatanol, including N-methylcyclobutanamine, are highly potent neuromuscular blocking (NMB) agents with ultrashort onset and duration of action. These derivatives were compared with other muscle relaxants like rocuronium in various animal models (Gyermek et al., 2006).
Crystal Structure Analysis
The crystal structure of compounds involving N-methylcyclobutanamine has been studied, offering insights into their chemical properties. For instance, the structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was elucidated, contributing to the understanding of molecular configurations in medicinal chemistry (Sarı et al., 2002).
Photodynamic Therapy (PDT)
N-methylcyclobutanamine and related compounds have been used in photodynamic therapy, particularly in the inactivation of pathogens. Studies have shown the effectiveness of photodynamic therapy using photosensitizers like methylene blue and toluidine blue in reducing bacterial counts in contaminated root canals (Souza et al., 2010).
Antimicrobial and Antifungal Applications
Research on the antifungal effects of phenothiazinium derivatives, which include N-methylcyclobutanamine-related compounds, has demonstrated their potential in combating plant-pathogenic fungi. This research is significant in the context of increasing tolerance to conventional fungicides (de Menezes et al., 2013).
Protein Tyrosine Phosphatase Inhibition
N-methylcyclobutanamine has been identified in novel diterpenoids that exhibit significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Such compounds are crucial in the development of new therapeutic agents (Liang et al., 2013).
Chemical Synthesis and Modification
The chemical behavior of methylenecyclobutanes, closely related to N-methylcyclobutanamine, has been explored for potential applications in synthesis and modification of various compounds. These studies contribute to the development of new synthetic methods in organic chemistry (Jiang & Shi, 2008).
Alkaloids and Biological Activity
Research on cyclobutane-containing alkaloids, a group that includes N-methylcyclobutanamine, has shown that these compounds possess a variety of biological activities, such as antimicrobial and anticancer properties. This highlights the significance of such compounds in natural medicines (Dembitsky, 2007).
Soil Bioremediation
N-methylcyclobutanamine and related compounds have been studied in the context of enhancing bioremediation and detoxification of contaminated soils. This application is significant in environmental cleanup and management (Molnár et al., 2005).
Antiviral Applications
Methylenecyclobutane analogues of nucleosides, related to N-methylcyclobutanamine, have been synthesized as potential antiviral agents, showing effectiveness against viruses like Epstein-Barr virus in cell cultures (Wang et al., 2002).
Receptor Antagonist Development
Research involving N-methylcyclobutanamine has contributed to the development of α2-receptor antagonists. These findings are crucial in the field of neuropharmacology and could lead to more selective drugs (Bonnaud et al., 2005).
特性
IUPAC Name |
N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-5-3-2-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGUUUNVYUWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618590 | |
| Record name | N-Methylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclobutanamine | |
CAS RN |
34066-62-1 | |
| Record name | N-Methylcyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34066-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34066-62-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



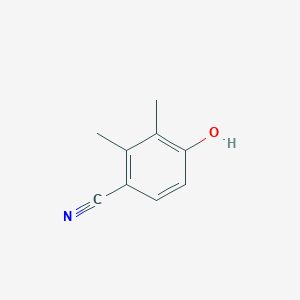
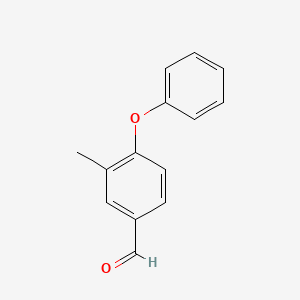
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
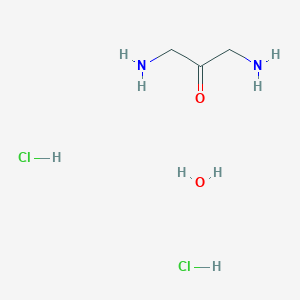
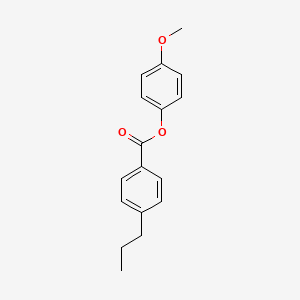
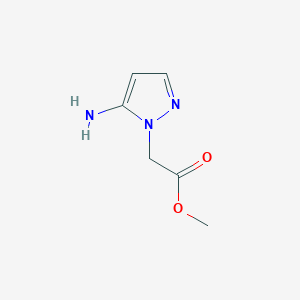
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
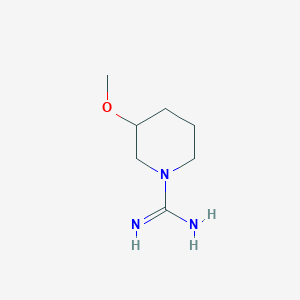
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
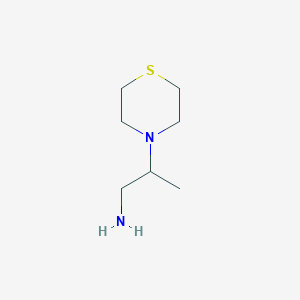
![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)